An In-depth Technical Guide to 6-O-Methyl-alpha-D-galactopyranose: Structure, Properties, and Synthesis
An In-depth Technical Guide to 6-O-Methyl-alpha-D-galactopyranose: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of 6-O-Methyl-alpha-D-galactopyranose. This document is intended to serve as a valuable resource for researchers and professionals engaged in carbohydrate chemistry, drug discovery, and development.
Chemical Structure and Identification
6-O-Methyl-alpha-D-galactopyranose is a monosaccharide derivative of galactose, characterized by a methyl group ether-linked to the oxygen atom at the C-6 position of the pyranose ring. The 'alpha' designation indicates that the hydroxyl group at the anomeric carbon (C-1) is in the axial position.
The fundamental structural details of this compound are outlined below:
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IUPAC Name : (2S,3R,4S,5R,6R)-6-(methoxymethyl)oxane-2,3,4,5-tetrol[1]
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Molecular Formula : C₇H₁₄O₆[1]
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CAS Number : 31505-26-7[1]
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PubChem CID : 44269524[1]
The pyranose ring of 6-O-Methyl-alpha-D-galactopyranose adopts a chair conformation, which is the most stable arrangement for six-membered rings. The stereochemistry of the hydroxyl groups on the ring is the same as that of D-galactose.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 6-O-Methyl-alpha-D-galactopyranose are not extensively available in the public domain. However, computational predictions from reliable databases provide valuable insights into its characteristics.
| Property | Value | Source |
| Molecular Weight | 194.18 g/mol | PubChem[1] |
| Monoisotopic Mass | 194.07903816 Da | PubChem[1] |
| Topological Polar Surface Area | 99.4 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 4 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| XLogP3-AA | -2.6 | PubChem[1] |
Synthesis of 6-O-Methyl-alpha-D-galactopyranose
A direct, one-step synthesis protocol for 6-O-Methyl-alpha-D-galactopyranose is not readily found in the literature. However, a plausible multi-step synthetic route can be devised based on established methods for the selective modification of monosaccharides. A key strategy involves the protection of the more reactive hydroxyl groups, followed by methylation of the primary hydroxyl group at the C-6 position, and subsequent deprotection.
A potential synthetic workflow is outlined below:
Experimental Protocol for the Proposed Synthesis:
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Protection of Hydroxyl Groups:
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alpha-D-Galactopyranose is reacted with acetone in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) to form 1,2:3,4-di-O-isopropylidene-alpha-D-galactopyranose. This protection strategy leaves the primary hydroxyl group at C-6 as the only free hydroxyl group.
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The reaction mixture is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
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The product is then isolated and purified, usually by crystallization or column chromatography.
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Methylation of the C-6 Hydroxyl Group:
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The protected galactopyranose derivative is dissolved in an aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).
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A strong base, such as sodium hydride (NaH), is added to deprotonate the C-6 hydroxyl group, forming an alkoxide.
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Methyl iodide (CH₃I) is then added as the methylating agent.
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The reaction is typically carried out at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.
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Upon completion, the reaction is quenched, and the methylated product is extracted and purified.
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Deprotection:
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The isopropylidene protecting groups are removed by acidic hydrolysis. This is commonly achieved by treating the methylated intermediate with an aqueous solution of a mild acid, such as acetic acid or trifluoroacetic acid (TFA).
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The reaction progress is monitored by TLC.
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Once the deprotection is complete, the final product, 6-O-Methyl-alpha-D-galactopyranose, is isolated and purified, often by column chromatography.
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Spectroscopic Characterization
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¹H NMR: The spectrum would be expected to show a characteristic signal for the methyl protons (O-CH₃) as a singlet around 3.4 ppm. The anomeric proton (H-1) would appear as a doublet with a coupling constant of approximately 3-4 Hz, characteristic of an alpha-anomer. Other ring protons would resonate in the region of 3.5-4.5 ppm.
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¹³C NMR: The spectrum would feature a signal for the methyl carbon at approximately 60 ppm. The anomeric carbon (C-1) would be expected to resonate around 100 ppm. The other ring carbons would appear in the 60-80 ppm region.
Biological Significance and Potential Applications
The biological role of 6-O-Methyl-alpha-D-galactopyranose is not well-documented. However, the methylation of monosaccharides is a known biological modification that can influence their properties and interactions. Methylation can increase the hydrophobicity of a sugar molecule and may affect its recognition by enzymes and receptors.
Methylated carbohydrates are found in various natural products and have been implicated in biological processes such as molecular recognition. The presence of a methyl group can alter the binding affinity of a carbohydrate to proteins, which is a critical aspect of many biological signaling pathways.
Given the importance of carbohydrate-protein interactions in drug development, 6-O-Methyl-alpha-D-galactopyranose and similar methylated sugars could serve as valuable tools for probing these interactions and for the design of novel therapeutics. For instance, they could be used as building blocks for the synthesis of more complex glycans or as ligands in drug discovery screening assays.
Conclusion
6-O-Methyl-alpha-D-galactopyranose is a structurally defined monosaccharide derivative with potential applications in chemical and biological research. While detailed experimental data for this specific compound are limited, its synthesis can be achieved through established carbohydrate chemistry methodologies. Further investigation into its biological activities and interactions is warranted to fully elucidate its potential in fields such as glycobiology and medicinal chemistry. This guide provides a foundational understanding of its structure and properties to aid future research endeavors.
